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Cat. No.: B1665550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Adrenalone, with CAS number 99-45-6, is a synthetic ketone derivative of epinephrine. It

primarily functions as an α1-adrenergic receptor agonist, exhibiting vasoconstrictive and

hemostatic properties. It also demonstrates inhibitory activity against dopamine β-hydroxylase.

This technical guide provides a comprehensive overview of the scientific data available for

adrenalone, including its chemical and physical properties, pharmacological activities, and

available toxicological information. Detailed experimental protocols for its synthesis and key

biological assays are presented, alongside visualizations of relevant signaling pathways and

experimental workflows to support further research and development.

Chemical and Physical Properties
Adrenalone is typically a white to off-white or pale yellow crystalline solid.[1][2][3] It is

structurally related to catecholamines, particularly adrenaline, with a ketone group replacing the

alcohol function, rendering it optically inactive.[4] The hydrochloride salt is a common form,

which is more soluble in water.[4]
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Property Value Source(s)

CAS Number 99-45-6

Alternate CAS 62-13-5 (Hydrochloride)

Molecular Formula C₉H₁₁NO₃

Molecular Weight 181.19 g/mol

IUPAC Name
1-(3,4-dihydroxyphenyl)-2-

(methylamino)ethanone

Synonyms

Adrenone, 3',4'-Dihydroxy-2-

(methylamino)acetophenone,

Kephrine, Stryphnon

Appearance
White to off-white or pale

yellow crystalline powder/solid

Melting Point 235-236 °C (decomposes)

Boiling Point
~405.6 °C at 760 mmHg

(estimate)

Solubility

Sparingly soluble in water,

alcohol, and ether. Soluble in

aqueous acid. The

hydrochloride salt is soluble in

water (1:8) and 94% ethanol

(1:45). Soluble in DMSO (44

mg/mL).

pKa (Strongest Acidic) 7.5 (predicted)

pKa (Strongest Basic) 8.24 (predicted)

Pharmacological Activity and Mechanism of Action
Adrenalone's primary mechanism of action is as a selective agonist for α1-adrenergic

receptors, with little affinity for β-receptors. This interaction mediates its vasoconstrictive and

hemostatic effects. Additionally, adrenalone has been shown to inhibit the enzyme dopamine
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β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine. It also

inhibits the norepinephrine transporter (NET).

Adrenergic Receptor Activity
As an α1-adrenergic agonist, adrenalone mimics the effects of endogenous catecholamines

like norepinephrine at these receptors. This leads to the activation of downstream signaling

cascades.

Vasoconstrictor and Hemostatic Activity
The agonism of α1-adrenergic receptors in the smooth muscle of blood vessels leads to

vasoconstriction. This narrowing of the blood vessels reduces blood flow and contributes to its

hemostatic properties, making it useful as a topical agent to control bleeding.

Dopamine β-Hydroxylase Inhibition
Adrenalone has been identified as an inhibitor of dopamine β-hydroxylase. This enzyme is

crucial for the biosynthesis of norepinephrine from dopamine. Inhibition of this enzyme can

alter the balance of these neurotransmitters.

Norepinephrine Transporter (NET) Inhibition
Adrenalone has been shown to be an inhibitor of the norepinephrine transporter (NET) with an

IC50 of 36.9 μM.

Experimental Protocols
Synthesis of Adrenalone
Principle: The synthesis of adrenalone can be achieved through the reaction of 3,4-dihydroxy-

α-chloroacetophenone with an excess of aqueous methylamine.

Materials:

3,4-dihydroxy-α-chloroacetophenone

33% aqueous methylamine solution
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Dilute hydrochloric acid

Aqueous ammonium solution

Procedure:

To a suspension of one part of 3,4-dihydroxy-α-chloroacetophenone, add one part of a 60%

solution of methylamine dropwise.

A residue of the salt of methylamine and ω-chloro-3,4-dihydroxyacetophenone will form

immediately.

Heat the mixture to dissolve the salt, which will then convert to crude 3,4-dihydroxy-α-

methylaminoacetophenone.

Dissolve the product in dilute hydrochloric acid.

To this solution, add aqueous ammonium solution dropwise to precipitate light yellow crystals

of 3,4-dihydroxy-α-methylaminoacetophenone (adrenalone).

Adrenergic Receptor Binding Assay (Hypothetical
Protocol)
Objective: To determine the binding affinity of adrenalone for α1-adrenergic receptors.

Materials:

Cell membranes prepared from a cell line overexpressing human α1A-adrenergic receptors

(e.g., HEK293 cells)

[³H]-Prazosin (radioligand)

Adrenalone (test compound)

Phentolamine (non-specific binding control)

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
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Scintillation cocktail

Glass fiber filters

96-well plates

Procedure:

In a 96-well plate, add 50 µL of assay buffer to all wells.

For total binding wells, add 50 µL of [³H]-Prazosin at a final concentration of 0.5 nM.

For non-specific binding wells, add 25 µL of phentolamine (final concentration 10 µM) and 25

µL of [³H]-Prazosin.

For competition binding wells, add 25 µL of adrenalone at various concentrations (e.g.,

10⁻¹⁰ to 10⁻⁴ M) and 25 µL of [³H]-Prazosin.

Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to all wells.

Incubate the plate at 25°C for 60 minutes.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the

radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding. Determine

the IC50 value of adrenalone from the competition binding curve and calculate the Ki value

using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Hypothetical Protocol)
Objective: To assess the vasoconstrictive effect of adrenalone on isolated arterial rings.

Materials:
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Rat thoracic aorta

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5

mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

Phenylephrine (positive control)

Adrenalone (test compound)

Organ bath system with force transducers

Procedure:

Euthanize a rat and carefully dissect the thoracic aorta.

Cut the aorta into rings of 2-3 mm in length.

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O₂ / 5% CO₂.

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution to return

to baseline.

Construct a cumulative concentration-response curve for adrenalone by adding increasing

concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

Record the contractile response at each concentration.

Calculate the EC50 value from the concentration-response curve.

Hemostatic Activity Assay - Platelet Aggregation
(Hypothetical Protocol)
Objective: To evaluate the effect of adrenalone on platelet aggregation.
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Materials:

Human platelet-rich plasma (PRP)

ADP (adenosine diphosphate) or collagen (platelet agonists)

Adrenalone (test compound)

Platelet aggregometer

Procedure:

Prepare PRP from fresh human blood anticoagulated with sodium citrate.

Pre-warm the PRP to 37°C.

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to induce

aggregation and record the response.

In separate experiments, pre-incubate the PRP with various concentrations of adrenalone
for a defined period (e.g., 5 minutes) before adding the agonist.

Record the aggregation response in the presence of adrenalone.

Analyze the data to determine if adrenalone enhances or inhibits agonist-induced platelet

aggregation.

Dopamine β-Hydroxylase Inhibition Assay (Hypothetical
Protocol)
Objective: To determine the inhibitory activity of adrenalone on dopamine β-hydroxylase.

Materials:

Purified bovine adrenal dopamine β-hydroxylase
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Tyramine (substrate)

Ascorbate (cofactor)

Catalase

Adrenalone (test compound)

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)

HPLC system for product detection (octopamine)

Procedure:

Prepare a reaction mixture containing assay buffer, ascorbate, catalase, and the enzyme.

Add adrenalone at various concentrations to the reaction mixture.

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction by adding the substrate, tyramine.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

Analyze the formation of the product, octopamine, using an HPLC system.

Calculate the percentage of inhibition for each concentration of adrenalone and determine

the IC50 value.

Visualization of Pathways and Workflows
Signaling Pathway
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Caption: Alpha-1 adrenergic receptor signaling pathway activated by Adrenalone.

Experimental Workflow
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Caption: Experimental workflow for the synthesis and biological evaluation of Adrenalone.
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Toxicological Data
The available toxicological data for adrenalone is limited. Most Material Safety Data Sheets

(MSDS) indicate that data for acute toxicity (LD50 oral, dermal, inhalation) is not available. It is

advised to handle adrenalone with standard laboratory precautions for a chemical of unknown

potency.

Conclusion
Adrenalone (CAS 99-45-6) is a well-characterized compound with established α1-adrenergic

agonist activity, leading to its application as a topical vasoconstrictor and hemostatic agent. Its

additional role as a dopamine β-hydroxylase inhibitor presents further avenues for research.

This guide provides a foundational resource for scientists and researchers, summarizing the

key scientific data and offering detailed experimental protocols to facilitate further investigation

into the therapeutic potential of adrenalone. The provided visualizations of its primary signaling

pathway and a general experimental workflow offer a clear framework for understanding its

mechanism of action and for planning future studies. Further research is warranted to fully

elucidate its pharmacological profile and to establish a comprehensive toxicological

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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